2'-Deoxycytidine-5'-triphosphoric acid
Description
Role as a Canonical Deoxynucleotide Triphosphate Substrate in Nucleic Acid Synthesis
At the heart of molecular biology lies the process of DNA synthesis, a meticulously orchestrated event where dCTP, alongside deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), and deoxythymidine triphosphate (dTTP), acts as a fundamental substrate. baseclick.eunih.gov DNA polymerases, the enzymes responsible for DNA replication and repair, catalyze the incorporation of these deoxynucleotides into a growing DNA strand. baseclick.euwikipedia.org
The process is driven by the high-energy phosphoanhydride bonds within the triphosphate group of dCTP. wikipedia.org During DNA synthesis, DNA polymerase facilitates the formation of a phosphodiester bond between the 3'-hydroxyl group of the elongating DNA chain and the alpha-phosphate of the incoming dCTP. youtube.com This reaction results in the release of a pyrophosphate molecule (PPi), and the subsequent hydrolysis of this pyrophosphate provides the thermodynamic driving force for the polymerization reaction, ensuring its directionality and efficiency. wikipedia.org The selection of dCTP by the polymerase is dictated by the principle of Watson-Crick base pairing, where it specifically pairs with a guanine (B1146940) (G) residue on the template DNA strand. youtube.com
Research into the enzymatic incorporation of dCTP has provided detailed kinetic insights into this fundamental process. Studies have determined the kinetic parameters for the incorporation of dCTP by various DNA polymerases, highlighting the efficiency and fidelity of this process. For instance, pre-steady-state kinetic analysis has been employed to measure the rates of dCTP binding and incorporation. researchgate.net
| DNA Polymerase | Template Base | Kd for dCTP (μM) | kpol (s⁻¹) |
| DNA Polymerase η | G | 4.5 | 2.1 |
| DNA Polymerase η | 8-oxoG | - | - |
| Table 1: Kinetic parameters for dCTP incorporation by human DNA Polymerase η opposite a template guanine (G) and the oxidized lesion 8-oxoguanine (8-oxoG). Data from researchgate.net. |
Furthermore, the versatility of dCTP as a substrate has been expanded through chemical modifications. For example, N4-acyl-2'-deoxycytidine-5'-triphosphates have been synthesized and shown to be efficiently utilized by a variety of DNA polymerases, including both family A and family B polymerases. nih.govoup.com These modified nucleotides can be used for specific labeling of DNA fragments and other biotechnological applications. nih.govinnoget.com
Significance in the Maintenance of Genomic Integrity and Stability
The maintenance of genomic integrity is paramount for the health and viability of an organism. This involves not only the high-fidelity replication of DNA but also the constant repair of DNA lesions that arise from both endogenous and exogenous sources. biologists.com The cellular pool of deoxynucleoside triphosphates (dNTPs), including dCTP, plays a crucial role in these processes. A balanced supply of all four dNTPs is essential for accurate DNA synthesis. mdpi.com
Imbalances in the dNTP pool, such as an excess or a deficiency of dCTP, can have severe consequences for genomic stability. biologists.commdpi.com An imbalanced dNTP pool can lead to increased mutation rates by promoting the misincorporation of nucleotides by DNA polymerases. nih.gov For example, an elevated ratio of dCTP to dTTP has been shown to negatively affect DNA replication. biologists.com Studies in yeast have demonstrated that different dNTP pool imbalances lead to distinct mutational signatures, underscoring the importance of maintaining the correct stoichiometry of these essential building blocks. nih.gov
Research has identified key enzymes that regulate the cellular concentration of dCTP to safeguard genomic integrity. One such enzyme is the dCTP pyrophosphatase DCTPP1, which hydrolyzes dCTP to dCMP. nih.gov Downregulation of DCTPP1 leads to an expansion of the dCTP pool, a reduction in the dTTP pool, and an increase in the incorporation of uracil (B121893) into DNA. nih.gov This imbalance triggers a DNA damage response, alters cell cycle progression, and results in a mutator phenotype affecting both nuclear and mitochondrial DNA. nih.gov
Furthermore, the chemical stability of dCTP itself is critical. Oxidative damage to dCTP can generate mutagenic derivatives, such as 5-hydroxy-2'-deoxycytidine (B120496) triphosphate (5-OH-dCTP). pnas.org The incorporation of such oxidized nucleotides into DNA can lead to DNA damage and cell death, particularly under conditions of oxidative stress. pnas.org Cells have evolved mechanisms to sanitize the dNTP pool, such as the enzyme MazG, which specifically hydrolyzes 5-OH-dCTP, thereby preventing its incorporation into the genome and mitigating its mutagenic potential. pnas.org
| Factor | Consequence on Genomic Stability | References |
| dCTP Pool Imbalance | Increased mutation rates, replication stress, DNA damage response | biologists.commdpi.comnih.gov |
| DCTPP1 Deficiency | Increased dCTP pool, uracil misincorporation, mutator phenotype | nih.gov |
| Oxidized dCTP (5-OH-dCTP) | DNA damage, mutagenesis, cell death | pnas.org |
| Table 2: Factors related to dCTP and their impact on genomic stability. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H15LiN3O13P3 |
|---|---|
Molecular Weight |
473.1 g/mol |
IUPAC Name |
lithium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1 |
InChI Key |
QZBDDQFAGYAUDA-OERIEOFYSA-M |
Isomeric SMILES |
[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Deoxyribonucleoside Triphosphate Pool Homeostasis and the Regulation of 2 Deoxycytidine 5 Triphosphoric Acid Concentrations
Dynamic Interplay of Deoxynucleotide Triphosphates in Cellular Equilibrium
The maintenance of a balanced dNTP pool is a dynamic process involving a complex network of synthesis, degradation, and regulatory feedback loops. nih.gov This equilibrium is essential, as imbalances in the dNTP pool can lead to increased mutation rates and genomic instability. mdpi.combiologists.com The regulation of dNTP concentrations occurs at multiple levels, including enzyme activity, gene expression, and protein degradation. nih.govyoutube.comkhanacademy.orgnih.govmdpi.com
The primary enzyme responsible for the de novo synthesis of all four dNTPs is ribonucleotide reductase (RNR) . nih.govnih.gov RNR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), which are subsequently phosphorylated to form dNTPs. The activity of RNR is exquisitely controlled through allosteric regulation by dNTPs themselves, ensuring a balanced supply of DNA precursors. pnas.orgacs.org
Another key enzyme in the regulation of dCTP levels is dCMP deaminase , which catalyzes the conversion of dCMP to dUMP, a precursor for dTTP synthesis. wikipedia.orgnih.gov The activity of dCMP deaminase is allosterically activated by dCTP and inhibited by dTTP. ebi.ac.uknih.gov This regulation helps to maintain the appropriate balance between the pyrimidine (B1678525) dNTPs, dCTP and dTTP. Dysregulation of dCMP deaminase can lead to an imbalance in the dCTP/dTTP ratio, which negatively impacts DNA replication. biologists.com
Furthermore, the enzyme SAMHD1 has been identified as a crucial dNTP triphosphohydrolase that degrades dNTPs, thereby playing a significant role in maintaining low dNTP levels, particularly in non-dividing cells. nih.govnih.govpnas.org The dNTPase activity of SAMHD1 is allosterically activated by GTP and dNTPs. acs.orgtandfonline.com In the presence of all four dNTPs, SAMHD1 hydrolyzes them at different rates, with a preference for dGTP, followed by dCTP, dTTP, and dATP. nih.gov
The table below summarizes the key enzymes involved in the regulation of dCTP concentrations and their allosteric effectors.
| Enzyme | Function | Allosteric Activators | Allosteric Inhibitors |
| Ribonucleotide Reductase (RNR) | Catalyzes the formation of dNDPs from NDPs | ATP (overall activity) | dATP (overall activity) |
| ATP/dATP (specificity for pyrimidines) | |||
| dTTP (specificity for GDP) | |||
| dGTP (specificity for ADP) | |||
| dCMP Deaminase | Converts dCMP to dUMP | dCTP | dTTP |
| SAMHD1 | Degrades dNTPs to deoxynucleosides and triphosphate | GTP, dNTPs |
The cellular concentrations of dNTPs, including dCTP, can vary significantly depending on the cell type and its proliferative state. Proliferating cells generally exhibit higher dNTP pools to support DNA replication during the S phase of the cell cycle. nih.govresearchgate.net
The following table provides representative concentrations of dNTPs in actively dividing mammalian cells.
| Cell Type | dCTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | Reference |
| Wild-type yeast | 41 | 81 | 35 | 15 | researchgate.net |
| Mammalian cells (general) | - | ~50% of total dNTPs | - | Least abundant | researchgate.net |
Note: Absolute concentrations can vary widely between different cell lines and experimental conditions.
Intracellular Compartmentalization of dCTP Pools
Growing evidence suggests that dCTP pools are not uniformly distributed throughout the cell but are instead compartmentalized into distinct functional and physical pools. nih.govresearchgate.net This compartmentalization allows for the specific allocation of dCTP for different cellular processes, such as DNA replication and DNA repair, and for the maintenance of mitochondrial DNA.
Research has indicated the existence of separate dCTP pools for replicative DNA synthesis and DNA repair. nih.gov Studies using labeled nucleosides have shown that dCTP derived from the de novo synthesis pathway, which is primarily active during the S phase, is preferentially used for DNA replication. pnas.orgnih.gov In contrast, dCTP synthesized through the salvage pathway appears to be the primary source for DNA repair processes, which can occur throughout the cell cycle. pnas.orgnih.gov For instance, in human lymphoblasts, exogenous deoxycytidine was found to be predominantly incorporated into DNA during repair, while DNA replication utilized dCTP from the de novo pathway. nih.gov This functional separation ensures that DNA repair can proceed efficiently without being limited by the fluctuating levels of the replicative dNTP pool.
Furthermore, there is clear evidence for the existence of distinct cytoplasmic and mitochondrial dCTP pools. nih.govnih.govtandfonline.com The mitochondrion, which contains its own genome (mtDNA), requires a dedicated supply of dNTPs for its replication and repair. While the bulk of dNTP synthesis occurs in the cytoplasm, mitochondria possess their own salvage pathways to locally generate dNTPs. nih.gov
Studies comparing the dNTP concentrations in the cytoplasm and mitochondria have revealed that while there is a correlation between the two pools in normal cells, their compositions can differ significantly. nih.govnih.gov This suggests a regulated transport of dNTPs or their precursors across the mitochondrial membrane.
The table below presents a comparison of mean dNTP concentrations in the cytoplasm and mitochondria of different cell types, highlighting the compartmentalization of these crucial metabolites.
| Cell Type Category | Mean Cytoplasmic dNTP Concentration (µM) | Mean Mitochondrial dNTP Concentration (µM) | Reference |
| Mitotic Cells | ~12 | ~8 | nih.gov |
| Postmitotic Cells | ~1 | ~2 | nih.gov |
| Transformed Cells | ~21 | ~10 | nih.gov |
This compartmentalization of dCTP pools underscores the complexity of nucleotide metabolism and its intricate regulation to meet the specific demands of different cellular compartments and processes. The maintenance of these distinct pools is vital for preserving both nuclear and mitochondrial genome integrity.
Enzymatic Pathways of 2 Deoxycytidine 5 Triphosphoric Acid Biosynthesis
De Novo Synthetic Route for dCTP Production
The de novo synthesis of dCTP begins with pyrimidine (B1678525) nucleotides synthesized from smaller molecules like amino acids and bicarbonate. nih.govnih.gov The pathway culminates in the formation of ribonucleoside diphosphates, which are then converted to the required deoxyribonucleoside triphosphates for DNA synthesis. nih.govnih.gov
A critical rate-limiting step in the de novo synthesis of all deoxyribonucleotides is the reduction of the 2'-hydroxyl group of the ribose moiety on ribonucleoside diphosphates. diva-portal.orgwikipedia.org This reaction is catalyzed by the enzyme Ribonucleotide Reductase (RNR). nih.govwikipedia.org Specifically for dCTP synthesis, RNR acts on Cytidine (B196190) Diphosphate (CDP) to produce 2'-deoxycytidine-5'-diphosphate (dCDP). wikipedia.orgyoutube.com
Table 1: Allosteric Regulation of Ribonucleotide Reductase for CDP Reduction
| Allosteric Site | Effector Molecule | Effect on CDP Reduction |
| Specificity Site | ATP | Stimulation nih.govacs.org |
| Activity Site | ATP | Activation nih.govacs.org |
| Activity Site | dATP | Inhibition nih.govacs.org |
Following the formation of dCDP by RNR, the final step in the de novo pathway is a phosphorylation event to generate the triphosphate form. This reaction is catalyzed by the enzyme Nucleoside Diphosphate Kinase (NDPK). nih.govwikipedia.org NDPK facilitates the transfer of the terminal (gamma) phosphate (B84403) group from a donor nucleoside triphosphate, most commonly ATP, to the dCDP molecule. wikipedia.orgnih.gov This reversible reaction, which proceeds via a ping-pong mechanism involving a phosphorylated histidine residue in the enzyme's active site, yields 2'-Deoxycytidine-5'-triphosphoric acid (dCTP) and ADP. wikipedia.orgnih.govnih.gov The high cellular concentration of ATP typically drives the reaction toward dCTP synthesis. wikipedia.org
Nucleotide Salvage Pathways Contributing to dCTP Availability
In addition to de novo synthesis, cells employ highly efficient salvage pathways to recycle nucleosides and bases from the breakdown of endogenous and dietary nucleic acids (DNA and RNA). diva-portal.orgwikipedia.org This route is particularly important in certain tissues that have limited de novo synthesis capabilities and for providing nucleotides for specific processes like DNA repair. wikipedia.orgnih.gov
The salvage pathway for dCTP begins with the nucleoside deoxycytidine (dCyd). nih.gov Deoxycytidine can be transported into the cell or derived from the enzymatic degradation of DNA. Once available, it is sequentially phosphorylated by a series of kinases to ultimately form dCTP. nih.govresearchgate.net This recycling mechanism is an energy-efficient alternative to the more complex de novo pathway. diva-portal.org Research indicates that the dCTP pool generated via this salvage pathway may be preferentially utilized for DNA repair processes, as opposed to replicative DNA synthesis, suggesting a functional compartmentation of nucleotide pools within the cell. nih.gov
The conversion of salvaged deoxycytidine into dCTP involves three sequential phosphorylation steps, each catalyzed by a specific kinase.
Deoxycytidine Kinase (dCK): The first and rate-limiting step is the phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP). nih.gov This reaction is catalyzed by Deoxycytidine Kinase (dCK), which transfers a phosphate group from ATP to the 5' hydroxyl group of deoxycytidine. nih.govnih.gov
UMP/CMP Kinase (CMPK1): The subsequent phosphorylation of dCMP to dCDP is carried out by UMP/CMP kinase (also known as cytidylate kinase). nih.govnih.govnovocib.com This enzyme, which also acts on UMP and CMP, utilizes ATP as the phosphate donor to convert dCMP into dCDP. sinobiological.comuniprot.org
Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation, converting dCDP to dCTP, is catalyzed by the same Nucleoside Diphosphate Kinase (NDPK) that functions in the de novo pathway. wikipedia.orgwikipedia.org
This coordinated cascade of kinase activity ensures the efficient conversion of salvaged precursors into the final triphosphate product ready for incorporation into DNA. nih.gov
Table 2: Key Enzymes in dCTP Biosynthesis
| Pathway | Enzyme | Substrate(s) | Product(s) |
| De Novo | Ribonucleotide Reductase (RNR) | CDP, Thioredoxin | dCDP, Oxidized Thioredoxin nih.govwikipedia.org |
| De Novo & Salvage | Nucleoside Diphosphate Kinase (NDPK) | dCDP, ATP | dCTP, ADP nih.govwikipedia.org |
| Salvage | Deoxycytidine Kinase (dCK) | Deoxycytidine, ATP | dCMP, ADP nih.govnih.gov |
| Salvage | UMP/CMP Kinase (CMPK1) | dCMP, ATP | dCDP, ADP nih.govuniprot.org |
Enzymatic Mechanisms Governing 2 Deoxycytidine 5 Triphosphoric Acid Catabolism
Deoxycytidine Triphosphate Deaminase (dCTP Deaminase) Activity and Its Role in Deoxyuridine Triphosphate Formation
Deoxycytidine triphosphate (dCTP) deaminase, also known as dCTP aminohydrolase, is a key enzyme in pyrimidine (B1678525) metabolism. wikipedia.org It catalyzes the hydrolytic deamination of dCTP to form deoxyuridine triphosphate (dUTP) and ammonia. wikipedia.orgebi.ac.uk This reaction is a primary route for the synthesis of dUTP, which is a precursor for the eventual production of deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis. ebi.ac.uk
The enzyme is subject to allosteric regulation, a process where the binding of a molecule at one site on the enzyme affects its activity at another site. researchgate.net In Escherichia coli, dCTP deaminase is inhibited by dTTP. nih.govuniprot.org This feedback inhibition is a crucial mechanism for controlling the relative amounts of dCTP and dTTP in the cell. The binding of dTTP to the enzyme increases the substrate concentration required for half-maximal activity and enhances the cooperative nature of dCTP binding. nih.gov Interestingly, this regulation occurs without a distinct allosteric site; instead, dTTP binds to the inactive form of the enzyme, influencing its conformational state. nih.gov
Structural studies of E. coli dCTP deaminase have revealed that the enzyme is a trimer. nih.gov The active site is formed by residues from two of the three subunits. nih.gov Key amino acid residues, including Arg115 and Glu138 in the E. coli enzyme, are critical for its catalytic activity. nih.gov The catalytic mechanism involves the activation of a water molecule for a nucleophilic attack on the C4 atom of the cytidine (B196190) ring, a process that notably does not require a metal ion cofactor. ebi.ac.uknih.gov
Deoxycytidine Monophosphate Deaminase (dCMP Deaminase) and Its Cross-Talk with dCTP Metabolism
Deoxycytidine monophosphate (dCMP) deaminase is another crucial enzyme in pyrimidine metabolism that indirectly influences dCTP levels. It catalyzes the deamination of dCMP to deoxyuridine monophosphate (dUMP), which is then converted to dTTP. Like dCTP deaminase, dCMP deaminase is allosterically regulated. It is activated by dCTP and inhibited by dTTP. nih.gov This dual regulation ensures a balanced supply of pyrimidine nucleotides for DNA synthesis.
The "cross-talk" between dCMP deaminase and dCTP metabolism is a critical aspect of maintaining dNTP pool homeostasis. When dCTP levels are high, it activates dCMP deaminase, leading to an increased production of dUMP and subsequently dTTP. nih.gov Conversely, high levels of dTTP inhibit dCMP deaminase, reducing the production of dUMP and preventing an overaccumulation of thymine (B56734) nucleotides. nih.gov This intricate regulatory network helps to maintain the appropriate dCTP/dTTP ratio, which is vital for preventing mutations during DNA replication. researchgate.net
Role of Pyrophosphatases in dCTP Degradation
Pyrophosphatases are enzymes that cleave pyrophosphate bonds. Several pyrophosphatases play a role in the degradation of dCTP, contributing to the maintenance of a balanced dNTP pool.
Nucleoside Triphosphate Pyrophosphohydrolase (DCTPP1) Functionality in Cleansing the dNTP Pool
Deoxycytidine triphosphate pyrophosphatase 1 (DCTPP1), also known as XTP3-transactivated protein A, is a human enzyme that belongs to the MazG-like nucleoside triphosphate pyrophosphatase family. researchgate.net It catalyzes the hydrolysis of dCTP into deoxycytidine monophosphate (dCMP) and pyrophosphate. mdpi.com This activity is crucial for regulating the intracellular concentration of dCTP. portlandpress.com
DCTPP1 exhibits a preference for dCTP over other canonical dNTPs. portlandpress.com The enzyme's substrate saturation curve for dCTP shows a sigmoidal character, indicating cooperative binding of the substrate. portlandpress.com Depletion of DCTPP1 in human cells leads to a significant increase in the intracellular dCTP pool. portlandpress.com This demonstrates the enzyme's central role in controlling dCTP levels.
Beyond its role in regulating canonical dNTPs, DCTPP1 is also involved in "cleansing" the dNTP pool by hydrolyzing non-canonical and modified deoxycytidine analogues, such as 5-iodo-2'-deoxycytidine (B1674142) and 5-methyl-2'-deoxycytidine. mdpi.comportlandpress.com By removing these potentially mutagenic nucleotides, DCTPP1 helps to preserve the integrity of the genome. mdpi.com Deficiency in DCTPP1 has been shown to lead to a mutator phenotype, characterized by an accumulation of uracil (B121893) in genomic DNA and activation of the DNA damage response. nih.gov
| Substrate | K_m (μM) | Reference |
|---|---|---|
| dCTP | 152.3 ± 10.91 | researchgate.net |
| 5-methyl-dCTP | 85.03 ± 7.02 | researchgate.net |
| 5-Br-dCTP | 108.9 ± 6.48 | researchgate.net |
| 5-I-dCTP | 94.40 ± 5.20 | researchgate.net |
SAMHD1-Mediated dNTP Hydrolysis and Its Influence on dCTP Levels
Sterile alpha motif and HD domain-containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that plays a critical role in maintaining the homeostasis of the cellular dNTP pool. pnas.orgnih.gov It hydrolyzes dNTPs, including dCTP, into their corresponding deoxynucleoside and inorganic triphosphate. pnas.org This activity is particularly important in non-cycling cells, such as macrophages and quiescent CD4+ T cells, where it restricts the replication of retroviruses like HIV-1 by depleting the dNTPs necessary for reverse transcription. pnas.orguni-marburg.de
The catalytic activity of SAMHD1 is allosterically regulated by the binding of GTP or dGTP, which induces the formation of a catalytically active tetramer. pnas.org The structure of the enzyme reveals that it has both allosteric and catalytic sites for nucleotide binding. pnas.orgpnas.org
The activity of SAMHD1 is also regulated by post-translational modifications, most notably phosphorylation. nih.gov Phosphorylation of SAMHD1 at threonine 592 (T592) by cyclin-dependent kinases (CDKs) in cycling cells inhibits its dNTPase activity. uni-marburg.denih.gov This inhibition is relieved upon dephosphorylation, allowing SAMHD1 to become active in non-cycling cells. uni-marburg.de While the phosphomimetic T592E mutation has been shown to impair dNTPase activity, some studies suggest that the regulation of its antiviral and dNTPase functions might be uncoupled. uni-marburg.denih.gov
Allosteric and Transcriptional Regulation of Enzymes in 2 Deoxycytidine 5 Triphosphoric Acid Metabolism
Ribonucleotide Reductase Allosteric Control and Its Effect on dCTP Levels
Specificity Site Regulation and Substrate Preferences in Ribonucleotide Reductase
The specificity site of RNR dictates which of the four NDP substrates (CDP, UDP, GDP, or ADP) will be reduced. This is achieved through the binding of effector nucleotides, which are the downstream products of the RNR pathway. The binding of ATP or dATP to the specificity site promotes the reduction of the pyrimidine (B1678525) substrates, CDP and UDP, leading to the production of dCDP and dUDP, respectively. nih.govyoutube.comwikipedia.org In contrast, the binding of deoxythymidine triphosphate (dTTP) stimulates the reduction of GDP, and the binding of deoxyguanosine triphosphate (dGTP) promotes the reduction of ADP. nih.govyoutube.com This intricate cross-regulation ensures a balanced supply of all four dNTPs for DNA synthesis. For instance, when pyrimidine dNTPs (dCTP and dTTP) are abundant, the system can shift towards producing purine (B94841) dNTPs (dATP and dGTP), and vice versa.
The binding of an effector molecule to the specificity site induces conformational changes in the enzyme's active site, altering its preference for a particular substrate. nih.gov X-ray crystallography studies have revealed how the enzyme "reads" the base of the bound effector and communicates this information to the active site through a network of hydrogen bonds, thereby modulating substrate preference. nih.govyoutube.com
| Effector Nucleotide | Substrate(s) Promoted for Reduction |
| ATP | CDP, UDP |
| dATP | CDP, UDP |
| dTTP | GDP |
| dGTP | ADP |
Allosteric Regulation of Deaminases by dCTP and Other Nucleotides
Another critical point of regulation in dCTP metabolism involves deaminases, particularly dCMP deaminase. This enzyme catalyzes the conversion of deoxycytidine monophosphate (dCMP) to deoxyuridine monophosphate (dUMP), which is a precursor for the synthesis of dTTP. The activity of dCMP deaminase is allosterically regulated to maintain the appropriate balance between dCTP and dTTP pools.
dCTP itself acts as a potent allosteric activator of dCMP deaminase. nih.goviucr.orgresearchgate.netnih.gov When dCTP levels are high, it binds to the regulatory site of dCMP deaminase, inducing a conformational change that increases the enzyme's catalytic activity. researchgate.netnih.gov This activation shunts dCMP towards the synthesis of dUMP and subsequently dTTP, thereby helping to balance the pyrimidine nucleotide pools. Conversely, dTTP acts as an allosteric inhibitor of dCMP deaminase, providing a feedback mechanism to prevent the excessive production of dTTP when its levels are already high. nih.goviucr.orgresearchgate.net This reciprocal regulation by dCTP and dTTP ensures a homeostatic balance between the two pyrimidine deoxyribonucleotides essential for DNA synthesis.
Transcriptional and Post-Translational Control of dCTP Metabolic Enzymes
Beyond allosteric regulation, the enzymes involved in dCTP metabolism are also subject to control at the transcriptional and post-translational levels, ensuring that their expression and activity are coordinated with the cell cycle and other cellular processes. nih.govnih.govnih.gov
The expression of genes encoding RNR and other enzymes in the dNTP synthesis pathway is often tightly regulated and linked to the S phase of the cell cycle, when DNA replication occurs. nih.govnih.gov Transcription factors play a crucial role in modulating the expression of these enzymes in response to cellular signals indicating the need for proliferation. numberanalytics.com This ensures that the machinery for dNTP synthesis is available when required.
Functional Significance of 2 Deoxycytidine 5 Triphosphoric Acid in Dna Replication and Repair Fidelity
Substrate for DNA Polymerases in Deoxyribonucleic Acid Synthesis
During the process of DNA replication, DNA polymerases catalyze the synthesis of new DNA strands. baseclick.eu These enzymes utilize dNTPs, including dCTP, as the raw materials to extend a growing DNA chain. baseclick.eu dCTP's role as a substrate is indispensable for the elongation of the DNA molecule, ensuring that the genetic information is accurately duplicated. baseclick.euquora.com
Mechanism of Incorporation and Phosphodiester Bond Formation
The incorporation of dCTP into a new DNA strand is a precise, enzyme-catalyzed process. excedr.com DNA synthesis proceeds in the 5' to 3' direction, with incoming nucleotides being added to the 3' end of the growing chain. excedr.com The process begins when the 3'-hydroxyl (-OH) group of the terminal nucleotide on the primer strand performs a nucleophilic attack on the innermost phosphate (B84403) group (the alpha-phosphate) of an incoming dCTP. excedr.comnih.gov
This reaction, facilitated by the DNA polymerase, results in the formation of a phosphodiester bond, which links the 3' carbon of the existing sugar to the 5' carbon of the incoming dCTP's sugar via a phosphate group. biosyn.comwikipedia.org A phosphodiester bond is essentially two ester bonds formed by a single phosphate group, creating the sugar-phosphate backbone of the DNA molecule. biosyn.comidtdna.com This process is a condensation reaction where a molecule of pyrophosphate (the two outer phosphate groups, beta and gamma) is released. excedr.comwikipedia.org The formation of this stable covalent bond is a fundamental step in extending the DNA polymer. biosyn.comdrchurchbiology.com The specificity of incorporation is governed by Watson-Crick base pairing rules, where dCTP is selectively incorporated opposite a guanine (B1146940) (G) base on the template strand. nih.gov
Energy Provision from Pyrophosphate Hydrolysis
The synthesis of DNA is an energetically demanding process. The energy required to drive the formation of the phosphodiester bond is derived from the dCTP molecule itself. baseclick.euwikipedia.org The triphosphate group of dCTP contains high-energy phosphoanhydride bonds. excedr.comwikipedia.org During the incorporation reaction, the bond between the alpha-phosphate and the beta-phosphate is broken, releasing a pyrophosphate (PPi) molecule. nih.govwikipedia.org
Maintenance of DNA Replication Fidelity and Error Prevention
DNA polymerase fidelity refers to the enzyme's ability to accurately replicate a DNA sequence, minimizing the incorporation of incorrect nucleotides. youtube.com High-fidelity DNA polymerases exhibit a high degree of selectivity, favoring the correct nucleotide by a factor of 1,000 to 100,000 times over an incorrect one. youtube.com This precision is achieved through a combination of base pair recognition within the enzyme's active site and a proofreading mechanism. youtube.com
The concentration and balance of the dNTP pools, including dCTP, are critical for maintaining this fidelity. An imbalance, such as a significant excess or depletion of dCTP relative to other dNTPs, can increase the rate of misincorporation. For instance, studies have shown that down-regulation of the enzyme DCTPP1, which helps regulate pyrimidine (B1678525) nucleotide levels, leads to an increased dCTP pool and a subsequent mutator phenotype. nih.gov
Furthermore, DNA polymerases possess a 3' to 5' exonuclease activity that acts as a proofreading function. youtube.com If an incorrect nucleotide is accidentally incorporated, the enzyme can detect the mismatch, pause, and remove the erroneous base before proceeding with synthesis. youtube.com The efficiency of this proofreading can be influenced by the nature of the mispair. For example, some polymerases can proofread and remove a misincorporated 8-oxodeoxyguanosine monophosphate (a damaged form of guanine) when paired with adenine, thereby preventing a potential mutation. nih.gov The ability of polymerases to discriminate against incorrect substrates, such as ribonucleotides or modified bases, is also a key aspect of fidelity. nih.gov
| Parameter | Description | Significance for Fidelity |
| dNTP Pool Balance | The relative concentrations of dATP, dGTP, dCTP, and dTTP in the cell. | Imbalances can lead to increased misincorporation rates by DNA polymerase. nih.gov |
| Kinetic Selectivity | The efficiency (rate) at which a DNA polymerase incorporates the correct nucleotide versus an incorrect one. | High-fidelity polymerases have a much higher catalytic efficiency for correct base pairs. youtube.com |
| Proofreading | The 3' to 5' exonuclease activity of some DNA polymerases that removes mismatched nucleotides. | Acts as a "backspace" key to correct errors immediately after they occur, significantly increasing overall accuracy. youtube.com |
| Substrate Specificity | The ability of the polymerase active site to distinguish between deoxyribonucleotides, ribonucleotides, and damaged bases. | Prevents the incorporation of abundant but incorrect ribonucleotides or mutagenic base analogs into the DNA strand. nih.govnih.gov |
Involvement in Deoxyribonucleic Acid Repair Mechanisms
Beyond its role in replication, dCTP is a vital component of DNA repair pathways that maintain genomic stability. baseclick.eu When DNA is damaged, various repair systems are activated to remove the lesion and synthesize a new, correct stretch of DNA, a process that requires dCTP and the other dNTPs as substrates. baseclick.eu
Nucleotide Excision Repair Pathway Contributions
Nucleotide Excision Repair (NER) is a versatile mechanism that removes a wide range of bulky, helix-distorting DNA lesions, such as those caused by ultraviolet (UV) light. wikipedia.org The NER pathway involves the recognition of the damage, followed by the enzymatic removal of a short, single-stranded DNA segment containing the lesion. wikipedia.org
Once the damaged segment is excised, a gap is left in the DNA strand. wikipedia.org This gap is then filled by DNA polymerases (such as Pol δ and Pol ε in eukaryotes), which use the intact complementary strand as a template. researchgate.net In this repair synthesis step, dCTP, along with the other three dNTPs, is incorporated to rebuild the excised segment. baseclick.eu Finally, DNA ligase seals the nick to complete the repair process. wikipedia.orgresearchgate.net Studies have indicated that the extent of NER synthesis is generally not limited by fluctuations in the dNTP pools, suggesting that the cellular supply of substrates like dCTP is sufficient for efficient repair. nih.gov
Mismatch Repair System Interactions
The Mismatch Repair (MMR) system corrects errors that occur during DNA replication and escape the proofreading activity of DNA polymerases. youtube.com These errors typically involve mismatched base pairs or small insertions or deletions. youtube.com In eukaryotes, the process begins with the recognition of the mismatch by proteins like MutSα or MutSβ, which then recruit the MutLα endonuclease. researchgate.net
The MMR system identifies and removes the incorrect nucleotide from the newly synthesized strand. youtube.com In E. coli, this is guided by the methylation status of the parental strand. youtube.com After the mismatch and a flanking region are excised by an exonuclease, a gap is created. researchgate.netyoutube.com Similar to NER, DNA polymerase fills this gap using the parental strand as a template, a process that requires dCTP and the other dNTPs to insert the correct nucleotides. researchgate.netyoutube.com The final phosphodiester bond is then created by DNA ligase, restoring the integrity of the DNA duplex. researchgate.netyoutube.com
Interactions of 2 Deoxycytidine 5 Triphosphoric Acid with Cellular Regulatory Networks
Influence on Cell Cycle Progression and Checkpoint Activation (e.g., S-phase checkpoint)
The progression of the cell cycle, particularly the S-phase where DNA replication occurs, is exquisitely sensitive to the availability of dNTPs. pnas.org The cell employs a sophisticated surveillance mechanism, the S-phase checkpoint, to monitor the fidelity and progress of DNA synthesis. nih.gov Imbalances in the dNTP pool, including fluctuations in dCTP levels, can trigger this checkpoint, leading to delays in cell cycle progression. nih.govnih.gov
Research in various model organisms has elucidated the mechanisms by which dCTP levels influence the cell cycle. In yeast, severe dNTP pool imbalances, including those affecting dCTP, can be highly mutagenic yet may escape detection by the S-phase checkpoint and not interfere with cell cycle progression, as long as no single dNTP is limiting for replication. nih.gov However, the depletion of one or more dNTPs, which can occur with an excess of another (e.g., high dATP can deplete dCTP), stalls replication forks and activates the checkpoint. nih.govnih.gov This activation involves key protein kinases such as Mec1 (the homolog of human ATR) and Rad53 (a homolog of human CHK2). nih.gov
In mammalian cells, the consequences of dCTP imbalance are also significant. Depletion of the enzyme cytidine (B196190) deaminase (CDA), which converts deoxycytidine to deoxyuridine, leads to high intracellular dCTP levels. biologists.com This accumulation negatively impacts the progression of replication forks, resulting in under-replicated DNA. biologists.com Similarly, the downregulation of DCTPP1, a pyrophosphatase that hydrolyzes dCTP, causes an expansion of the dCTP pool, a reduction in the dTTP pool, and the accumulation of dUTP. nih.gov This imbalance leads to altered cell cycle progression, characterized by a delay in the G1 to S phase transition. nih.gov In contrast, conditions that cause a general depletion of dNTPs, including dCTP, induce replication stress, which robustly activates the intra-S phase checkpoint to inhibit the firing of late replication origins and stabilize stalled replication forks. nih.govmdpi.com
| Condition | Effect on dCTP Pool | Observed Cellular Consequence | Checkpoint Involvement | Reference |
|---|---|---|---|---|
| CDA Depletion (HeLa cells) | Increase | Impaired replication fork progression, under-replicated DNA | Implied activation of DNA damage response | biologists.com |
| DCTPP1 Down-regulation (MCF-7 cells) | Increase | Delay in G1 to S phase progression | Activation of DNA damage response | nih.gov |
| mutant rnr1 (Yeast) | Increase (along with dTTP) | Normal cell cycle progression | S-phase checkpoint is not activated | nih.gov |
| mutant rnr1 (Yeast) | Low concentration | Slow S-phase progression | S-phase checkpoint activation | nih.gov |
| Hydroxyurea (HU) Treatment (Drosophila embryos) | Depletion (all dNTPs) | Replication stress, lengthened interphase | DNA replication checkpoint activation | nih.gov |
Impact on Genome Stability and Mutagenesis
A balanced supply of dNTPs is a fundamental requirement for maintaining genome stability, as distortions in the relative concentrations of the four dNTPs can reduce the fidelity of DNA synthesis and lead to increased mutation rates. nih.govnih.gov Both an excess and a deficiency of dCTP relative to other dNTPs can be mutagenic. nih.govnih.gov
Imbalances in dNTP pools directly affect the accuracy of DNA polymerases. nih.gov An elevated concentration of one dNTP can increase the rate of its misincorporation opposite a non-complementary template base. Studies in Saccharomyces cerevisiae with mutations in the ribonucleotide reductase (RNR) gene, which controls dNTP synthesis, have provided direct evidence for this. A strain with elevated dTTP and dCTP levels exhibited a 300-fold increase in mutation rates, with a distinct mutational signature compared to a strain with elevated dATP and dGTP. nih.gov This demonstrates that the nature of the dNTP imbalance dictates the resulting mutational landscape. nih.gov
The mechanisms underlying this mutagenesis include increased misinsertion by DNA polymerases and reduced efficiency of the polymerase's proofreading function. nih.govnih.gov Furthermore, an imbalance in the dCTP/dTTP ratio has been shown to negatively affect DNA replication fidelity. nih.gov For instance, the depletion of the enzyme DCTPP1 not only increases dCTP but also decreases dTTP and allows dUTP to accumulate. nih.gov This elevated dUTP/dTTP ratio increases the risk of uracil (B121893) misincorporation into DNA, which, if not properly repaired, is a mutagenic event. nih.gov Cells deficient in DCTPP1 exhibit a hypermutator phenotype, with increased mutation rates in both nuclear and mitochondrial DNA. nih.govnih.gov
| Experimental System | Nature of dCTP Imbalance | Key Finding | Reference |
|---|---|---|---|
| Yeast (rnr1 mutant) | 3-fold increase in dCTP and dTTP | 300-fold increase in substitution and insertion-deletion mutation rates. | nih.gov |
| Human cells (DCTPP1-deficient) | Increased dCTP, decreased dTTP, accumulation of dUTP | Increased uracil misincorporation, activation of DNA damage response, and a hypermutator phenotype. | nih.gov |
| Yeast (MMR-deficient) | Increased dCTP and dTTP | Led to replication errors due to mis-insertions and defective polymerase proofreading. | nih.gov |
| Human cells (CDA-depleted) | High intracellular dCTP | Negatively affects replication fork progression, leading to under-replicated DNA and potential genome instability. | biologists.comnih.gov |
Role in Epigenetic Modifications
dCTP and its derivatives are central to the epigenetic process of DNA methylation, a key mechanism for regulating gene expression. nih.govyoutube.com This process involves the addition of a methyl group to the cytosine base, primarily in the context of CpG dinucleotides. youtube.com
While DNA methyltransferases (DNMTs) typically add a methyl group to cytosine residues already within a DNA strand, the triphosphate form of methylated deoxycytidine, 5-methyl-2'-deoxycytidine-5'-triphosphoric acid (5-methyl-dCTP), serves as a direct substrate for DNA polymerases. nih.govneb.com This allows for the enzymatic synthesis of DNA that is fully and specifically methylated at cytosine positions. neb.com
The incorporation of 5-methyl-dCTP into DNA is a powerful tool in molecular biology research. nih.gov It can be used to create methylated DNA templates to study the effects of methylation on DNA-protein interactions or to investigate the process of de novo methylation. nih.govnih.gov For instance, treating permeabilized cells with 5-methyl-dCTP leads to its incorporation into the genome, which can be used to silence specific genes by methylating their promoter regions. nih.gov Furthermore, some studies suggest that the presence of 5-methylcytosine (B146107) in single-stranded DNA can act as a signal to stimulate the de novo methylation of nearby sites, indicating a role in establishing new methylation patterns during replication or repair. nih.gov Analogs like 5-Aza-2'-deoxycytidine-5'-triphosphate (5-Aza-dCTP) can be incorporated into DNA and act as potent inhibitors of DNA methylases, leading to genome-wide demethylation. nih.gov
The methylation of cytosine is not a permanent mark; it can be reversed through a process of active DNA demethylation. nih.govwikipedia.org This process is initiated by the Ten-Eleven Translocation (TET) family of enzymes. nih.govwikipedia.org TET enzymes are dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (5mC), the product derived from the methylation of dCTP's cytosine base within DNA. nih.govresearchgate.net
The TET-mediated oxidation pathway proceeds as follows:
5-methylcytosine (5mC) → 5-hydroxymethylcytosine (B124674) (5hmC) wikipedia.org
5-hydroxymethylcytosine (5hmC) → 5-formylcytosine (B1664653) (5fC) wikipedia.orgresearchgate.net
5-formylcytosine (5fC) → 5-carboxylcytosine (5caC) wikipedia.orgresearchgate.net
These oxidized forms of cytosine are not recognized efficiently by the maintenance DNA methyltransferase DNMT1, which can lead to passive demethylation during DNA replication. oup.com Alternatively, and more directly, the modified bases 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway. nih.govresearchgate.net The resulting abasic site is then repaired, ultimately replacing the modified cytosine with an unmethylated cytosine, completing the active demethylation cycle. nih.gov Therefore, while dCTP provides the initial substrate for methylation, its modified form, 5mC, is the crucial substrate for TET enzymes, linking dCTP metabolism to the dynamic regulation of the epigenome. nih.govwikipedia.org
Pathological Implications of Dysregulated 2 Deoxycytidine 5 Triphosphoric Acid Metabolism
Consequences of dCTP Pool Imbalances in Disease States
The maintenance of balanced dNTP pools is crucial for cellular homeostasis. frontiersin.org Imbalances, including fluctuations in dCTP levels, can lead to genomic instability and are associated with various pathological conditions. frontiersin.orgnih.gov For instance, elevated concentrations of dNTPs, including dCTP, have been observed in the nucleated marrow cells of patients with leukemia and other myeloproliferative diseases, roughly threefold higher than in normal cells. nih.gov
Conversely, exposure to certain drugs can induce significant shifts in dCTP levels. The chemotherapeutic agent 5-Fluorouracil causes a decrease in both dTTP and dCTP, while BCNU (Carmustine) leads to a significant drop in dATP and dCTP. nih.gov Such alterations can disrupt DNA synthesis, a mechanism that is exploited in cancer therapy but also highlights the potential for cellular damage if dCTP pools are not properly maintained. frontiersin.orgnih.gov Oxidative stress can also lead to the oxidation of dCTP, forming 5-OH-dCTP. In stationary-phase mycobacteria, the accumulation of this oxidized form contributes to antibiotic-induced DNA damage and cell death. pnas.org
These findings underscore that both the absolute concentration and the relative balance of dCTP with other dNTPs are critical for normal cellular function, and disruptions are a hallmark of certain disease states.
Emerging Research in Cancer Biology and dCTP Homeostasis
The uncontrolled proliferation of cancer cells necessitates an increased and sustained supply of dNTPs for DNA replication. frontiersin.org Consequently, the metabolic pathways governing dNTP pools, including dCTP homeostasis, are frequently dysregulated in cancer and represent a focal point of emerging research. frontiersin.orgfrontiersin.orgbiorxiv.org
A key regulator at the intersection of dNTP metabolism and cancer is the sterile alpha motif and HD-domain-containing protein 1 (SAMHD1). nih.govspandidos-publications.com SAMHD1 is the primary cellular enzyme that breaks down dNTPs (dNTPase), thereby controlling the size and balance of the intracellular dNTP pool. nih.govspandidos-publications.com Mutations or dysregulation of SAMHD1 can lead to dNTP imbalances, which may promote genomic instability and cancer development. nih.govnih.gov SAMHD1 is considered a tumor suppressor in some cancers, with its expression being downregulated in various malignancies, including lung adenocarcinoma and T-cell prolymphocytic leukemia. nih.govspandidos-publications.com Loss-of-function mutations in SAMHD1 are associated with an abnormal accumulation of dNTPs, which can fuel the rapid proliferation of cancer cells. spandidos-publications.com
Another protein of interest is human dCTP pyrophosphatase 1 (DCTPP1). Studies have shown that DCTPP1 is significantly overexpressed in breast and ovarian cancers, and this high expression is linked to tumor progression, poor prognosis, and resistance to chemotherapeutic agents like cisplatin (B142131). nih.govnih.gov DCTPP1 functions by hydrolyzing excess dCTP, which helps in maintaining DNA stability. nih.gov However, in cancer, its overexpression may contribute to aberrant epigenetic modifications by modulating the concentration of 5-methyl-dCTP, leading to global DNA hypomethylation—a known feature of cancer. nih.gov Furthermore, DCTPP1 has been implicated in conferring cisplatin resistance in ovarian cancer by helping cancer cells tolerate the oxidative stress induced by the drug. nih.gov
The study of dCTP homeostasis in cancer provides a deeper understanding of tumor biology and reveals potential therapeutic targets aimed at disrupting the nucleotide supply chain of malignant cells. frontiersin.orgnih.gov
Role in Mitochondrial Deoxyribonucleic Acid Depletion Syndromes
Mitochondria, the powerhouses of the cell, contain their own DNA (mtDNA), the replication of which depends on a distinct mitochondrial dNTP pool. nih.govnih.govbyjus.com Imbalances in this pool are a primary cause of mitochondrial DNA depletion syndromes (MDS), a group of severe genetic disorders. nih.govnih.gov
A classic example illustrating the role of dCTP imbalance is Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE). plos.orgnih.gov MNGIE is caused by mutations in the gene for thymidine (B127349) phosphorylase, leading to a massive systemic accumulation of thymidine and a consequent excess of mitochondrial dTTP. nih.govnih.gov For a long time, it was thought that the excess dTTP itself interfered with mtDNA replication. However, research using isolated mitochondria revealed a more nuanced mechanism. nih.govplos.orgnih.gov
Studies have shown that an overload of dTTP leads to a secondary, severe depletion of the mitochondrial dCTP pool. plos.orgnih.gov It is this resulting scarcity of dCTP, not the excess of dTTP, that becomes the rate-limiting factor for the mtDNA polymerase, thereby stalling DNA replication and leading to mtDNA depletion. nih.govplos.orgnih.gov This was confirmed by experiments showing that co-treatment with deoxycytidine could prevent the thymidine-induced mtDNA depletion in cultured cells. nih.gov Therefore, the unifying biochemical basis for mtDNA depletion in MNGIE and related disorders is the limited availability of one or more dNTP substrates for mtDNA synthesis, with dCTP depletion being a critical factor in the pathology of MNGIE. nih.govplos.org
| Disorder | Primary Defect | Primary dNTP Imbalance | Secondary Effect on dCTP | Pathological Consequence |
|---|---|---|---|---|
| Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) | Thymidine Phosphorylase (TP) deficiency | Massive increase in mitochondrial dTTP | Severe depletion of mitochondrial dCTP | Inhibition of mtDNA replication leading to mtDNA depletion nih.govplos.orgnih.gov |
Deoxycytidine Triphosphate in Viral Replication Mechanisms
Viruses, particularly DNA viruses and retroviruses, are heavily dependent on the host cell's machinery and resources for their replication. nih.gov A critical requirement is the availability of dNTPs, including dCTP, to synthesize new viral genomes. nih.govasm.org The host cell's dCTP pool is therefore a crucial battleground during a viral infection, targeted by both the virus for its propagation and the host as a point of defense.
The dependence of viruses on host dNTPs makes nucleotide metabolism an attractive target for antiviral therapies. Nucleoside analogues are a major class of antiviral drugs that exploit this dependency. nih.gov Lamivudine (B182088) (also known as 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and Hepatitis B Virus (HBV). nih.govfrontiersin.orgwikipedia.org
Lamivudine is an analogue of cytidine (B196190). wikipedia.org Upon entering a host cell, it is phosphorylated by host kinases into its active triphosphate form, lamivudine triphosphate (3TC-TP). nih.govpatsnap.com This active metabolite is structurally similar to the natural dCTP. patsnap.com During viral replication, 3TC-TP competes with the endogenous dCTP for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or polymerase (for HBV). frontiersin.orgpatsnap.com
Once incorporated, lamivudine acts as a chain terminator. wikipedia.orgpatsnap.com It lacks the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming nucleotide, thus halting DNA chain elongation and effectively stopping viral replication. wikipedia.orgpatsnap.com The high specificity of lamivudine for viral enzymes over host DNA polymerases provides its therapeutic window. nih.gov
| Drug | Mechanism | Target Enzyme | Effect on Viral Replication |
|---|---|---|---|
| Lamivudine | Active form (Lamivudine-TP) competes with dCTP for incorporation into viral DNA. frontiersin.orgpatsnap.com | HIV Reverse Transcriptase, HBV Polymerase nih.govwikipedia.org | Causes chain termination, halting viral DNA synthesis. wikipedia.orgpatsnap.com |
Host organisms have evolved intrinsic defense mechanisms that can thwart viral replication by manipulating the cellular dNTP pool. nih.govasm.org One of the most prominent host defense mechanisms involves depleting dNTPs to levels that are too low to support viral genome synthesis. asm.orgnih.gov
The protein SAMHD1 is a key player in this innate immune strategy. asm.orgnih.gov In non-dividing cells like macrophages and resting CD4+ T cells, which are primary targets for HIV-1, SAMHD1 is active and hydrolyzes dNTPs, including dCTP. asm.orgnih.govdntb.gov.ua This reduces the intracellular dNTP concentration to a level that is insufficient for the virus to complete the reverse transcription of its RNA genome into DNA, thereby restricting infection. asm.orgnih.gov Some viruses, in turn, have evolved counter-mechanisms; for example, HIV-2 and related simian immunodeficiency viruses (SIV) use their Vpx protein to target SAMHD1 for degradation, thus restoring the dNTP pool and permitting replication. researchgate.net
Interestingly, this strategy of nucleotide depletion is not unique to eukaryotes. Recent research has discovered that bacteria also employ a similar defense against bacteriophage (viral) infection. nih.govweizmann.ac.ilbiorxiv.org Certain bacteria possess defensive enzymes, such as dCTP deaminases, that are activated upon phage infection. nih.govweizmann.ac.il These enzymes specifically deplete the bacterial cell's dCTP pool, effectively starving the invading phage of an essential building block for its DNA replication and halting the infection. nih.govweizmann.ac.il This demonstrates that manipulating dCTP availability is a conserved antiviral strategy across different domains of life.
Advanced Research Methodologies for Studying 2 Deoxycytidine 5 Triphosphoric Acid
Quantitative Analysis of Intracellular Deoxynucleotide Pools
Accurate measurement of intracellular dNTP pools, including dCTP, is fundamental for understanding DNA metabolism in various physiological and pathological states. nih.gov Imbalances in these pools can lead to increased mutation rates and genomic instability. nih.gov Methodologies for quantification must be highly sensitive and specific due to the low abundance of dNTPs and the complexity of cellular extracts. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nucleotides from cellular extracts. longdom.org The method's advantage lies in its ability to separate and measure various nucleotides, including ribonucleoside triphosphates (rNTPs), in a single analysis, which can serve as an internal control for sample integrity and extraction efficiency. nih.govresearchgate.net
Ion-pair reversed-phase HPLC is a common approach. This method utilizes a C18 column and a mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), which forms a neutral complex with the negatively charged phosphate (B84403) groups of dCTP, allowing for its retention and separation on the nonpolar stationary phase. longdom.orgresearchgate.net Isocratic elution methods, which use a constant mobile phase composition, are favored for their stable baselines over gradient-based protocols. researchgate.net Detection is typically performed using UV absorbance, as dCTP has a characteristic maximum absorbance. excedr.com Recent advancements in HPLC methods have achieved sensitivities for dCTP detection down to approximately 0.8 picomoles, a level that rivals some mass spectrometry-based measurements. nih.gov
Table 1: Example of an Isocratic HPLC Protocol for dNTP Analysis
| Parameter | Description |
|---|---|
| Column | Sunshell C18-WP (4.6 × 150 mm, 2.6 μm) |
| Mobile Phase | Isocratic mixture of buffers containing potassium phosphate (KPi), tetrabutylammonium (TBA) salt, and acetonitrile (B52724) (ACN). |
| Flow Rate | 1.2 ml/min |
| Detection | UV Absorbance |
| Sensitivity (dCTP) | ~0.8 pmol |
Data derived from research on isocratic HPLC analysis for dNTPs. nih.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for dNTP quantification due to its exceptional sensitivity, specificity, and accuracy. creative-proteomics.comresearchgate.net This technique can precisely measure dNTPs at femtomole levels, which is often necessary when working with samples containing limited numbers of cells. nih.govnih.gov
In a typical LC-MS/MS workflow, dNTPs are first extracted from cells, often using a methanol-based solution. nih.gov The extract is then injected into an HPLC system for separation, frequently using a porous graphitic carbon column, which avoids the need for ion-pairing reagents. nih.gov The separated analytes are then ionized, commonly with an electrospray ionization (ESI) source in negative mode, and detected by a mass spectrometer. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the mass-to-charge ratio, m/z, of the dCTP molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. creative-proteomics.comnih.gov This two-stage mass filtering provides very high specificity, minimizing interference from the complex biological matrix. creative-proteomics.com
An alternative approach involves an indirect strategy where dNTPs are enzymatically dephosphorylated to their corresponding deoxynucleosides, which are then quantified by LC-MS/MS. nih.gov This can overcome some of the chromatographic challenges associated with the highly polar triphosphate compounds. nih.gov
Table 2: LC-MS/MS Parameters for Direct dCTP Quantification
| Parameter | Value |
|---|---|
| Chromatography Column | Thermo Hypercarb (2.1×50mm, 3μm) |
| Ionization Mode | ESI Negative |
| MRM Transition for dCTP | m/z 466.0 > 158.9 |
| Limit of Detection (LOD) | 6.25 fmol |
Parameters from a validated HPLC-MS/MS method for direct intracellular dNTP quantification. nih.gov
In Vitro Enzymatic Activity Assays for dCTP-Metabolizing Enzymes
Studying the enzymes that control dCTP pools is crucial for understanding nucleotide metabolism. In vitro assays are essential tools for characterizing the kinetic properties and regulation of these enzymes, such as dCTP pyrophosphatase 1 (DCTPP1), which hydrolyzes dCTP, and various DNA polymerases that utilize dCTP as a substrate. nih.govnih.gov
These assays are typically performed using purified enzymes and subcellular fractions (like liver microsomes or S9 fractions) or primary cell cultures such as hepatocytes. nih.govadmescope.comnih.gov The general principle involves incubating the enzyme with its substrate (e.g., dCTP) under optimized conditions (pH, temperature, cofactors) and then measuring the rate of product formation or substrate depletion over time. admescope.combioivt.com
For an enzyme like DCTPP1, an assay could measure the conversion of dCTP to dCMP and pyrophosphate. The reaction products can be quantified using HPLC or LC-MS/MS. For DNA polymerases, activity assays often involve a template-primer DNA, the polymerase, and a mixture of dNTPs, including dCTP. nih.gov The incorporation of nucleotides into the growing DNA strand is then measured, often using radiolabeled or fluorescently tagged nucleotides. oup.com For example, a solid-phase assay has been developed where a DNA template is immobilized, and the polymerase incorporates dNTPs from a cell extract, including a radiolabeled dNTP, allowing for quantitative measurement of the pool size. nih.govoup.com
Genetic Engineering Approaches for Modulating dCTP Levels in Model Systems
To investigate the cellular consequences of altered dCTP concentrations, researchers employ genetic engineering techniques in model systems like human cell lines. nih.gov These approaches allow for precise manipulation of genes encoding enzymes involved in dCTP metabolism.
A prominent example is the use of CRISPR/Cas9 gene-editing technology to create knockout cell lines. nih.gov For instance, a DCTPP1-knockout human cell line was generated by creating a frameshift deletion in the DCTPP1 gene. nih.gov Analysis of these genetically modified cells revealed a significant expansion of the intracellular dCTP pool, confirming the enzyme's role as a dCTP hydrolase. nih.gov This manipulation led to a "mutator phenotype," characterized by the accumulation of uracil (B121893) in genomic DNA and activation of the DNA damage response. nih.gov
Conversely, overexpression of enzymes involved in dNTP synthesis can also be used to study the effects of elevated dCTP. These genetic tools are powerful for establishing a direct causal link between a specific enzyme, the regulation of the dCTP pool, and critical cellular outcomes like genome integrity and cell proliferation. nih.gov In some studies, the effects of genetic knockout have been reversed by metabolic supplementation, such as adding thymidine (B127349) to the culture medium to help rebalance (B12800153) the dUTP/dTTP ratio that was disrupted by the loss of DCTPP1 function. nih.gov
Applications of Modified dCTP Analogues in Molecular Biology Research
Chemically modified analogues of dCTP are invaluable reagents in molecular biology, enabling a wide array of applications that are not possible with the natural nucleotide. baseclick.eu These variants are designed to be substrates for DNA polymerases, allowing for their incorporation into DNA during enzymatic synthesis. nih.govbaseclick.eu Once incorporated, the modification provides a chemical handle for downstream detection or functionalization.
Modified dCTP analogues are central to modern DNA labeling and analysis techniques. These variants are engineered with functional groups that facilitate the attachment of reporter molecules like fluorophores or biotin. baseclick.eu
Azido-ddCTP (3'-Azido-2',3'-dideoxycytidine-5'-triphosphate) : This analogue contains two key modifications: an azide (B81097) group (-N₃) for chemical ligation and a dideoxyribose sugar that terminates DNA chain elongation. baseclick.eujenabioscience.com The small size of the azide group allows it to be efficiently incorporated by enzymes like terminal deoxynucleotidyl transferase (TdT). baseclick.eu It is particularly useful for the site-specific 3'-end labeling of RNA and DNA. baseclick.eu Following incorporation, the azide group can be covalently linked to a probe molecule containing an alkyne group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry". nih.govoup.com
C8-alkyne-dCTP : This variant features an alkyne group attached to the C8 position of the cytosine base. baseclick.eujenabioscience.com It can be used to replace a fraction (e.g., 1-10%) of the natural dCTP in a polymerase chain reaction (PCR). baseclick.eu Certain DNA polymerases, particularly from family B (like Pwo or KOD XL), can efficiently incorporate this modified nucleotide into the newly synthesized DNA strand. baseclick.eujenabioscience.com The resulting alkyne-functionalized DNA is stable and serves as a platform for subsequent modification via click chemistry, allowing for the attachment of dyes, biotin, or other molecules for imaging or purification tasks. jenabioscience.comjenabioscience.com
Dye-dCTP : These analogues are directly conjugated to a fluorescent dye. excedr.comnih.gov They are used to generate fluorescently labeled DNA probes in a single enzymatic step, such as PCR, nick translation, or random priming. excedr.comnih.gov These probes are widely used in applications like fluorescence in situ hybridization (FISH), microarrays, and blotting techniques. excedr.comnih.gov A novel class of charge-modified dye-labeled terminators has also been developed for DNA sequencing, which eliminates the need for post-reaction purification to remove unincorporated nucleotides. nih.govresearchgate.net
Table 3: Overview of Modified dCTP Analogues
| Analogue | Key Modification(s) | Primary Application(s) |
|---|---|---|
| azido-ddCTP | Azide (-N₃) group; Dideoxyribose (terminator) | 3'-end labeling of nucleic acids via click chemistry. baseclick.eujenabioscience.com |
| C8-alkyne-dCTP | Alkyne group at C8 position | Internal labeling of DNA during PCR for functionalization via click chemistry. baseclick.eujenabioscience.com |
| dye-dCTP | Covalently attached fluorescent dye | Direct generation of fluorescent DNA probes for sequencing, FISH, and microarrays. excedr.comnih.govnih.gov |
Use in Polymerase Chain Reaction (PCR) and Next-Generation Sequencing
2'-Deoxycytidine-5'-triphosphoric acid (dCTP) is an indispensable component in fundamental molecular biology techniques, namely Polymerase Chain Reaction (PCR) and Next-Generation Sequencing (NGS). Its primary role is to serve as one of the four essential deoxynucleoside triphosphates (dNTPs) that are the building blocks for the enzymatic synthesis of DNA. nih.govnih.govebi.ac.uk
In Polymerase Chain Reaction (PCR) , a technique for amplifying specific DNA segments, dCTP is incorporated into the newly synthesized DNA strand by a DNA polymerase. nih.gov The fidelity of this incorporation is critical for the accuracy of the amplified sequence. High-fidelity PCR, which is crucial for applications like cloning and sequencing, relies on polymerases with proofreading activity to minimize the incorporation of incorrect nucleotides. neb.comyoutube.com The concentration and purity of dCTP, along with the other dNTPs, are vital for the efficiency and success of PCR reactions. nih.gov Contaminants can inhibit the polymerase, leading to reduced yield and specificity. nih.gov
Variations of PCR also heavily depend on dCTP. In Reverse Transcription PCR (RT-PCR) , which amplifies RNA targets by first converting them to complementary DNA (cDNA), dCTP is a key substrate for the reverse transcriptase and the subsequent DNA polymerase. nih.gov Furthermore, modified versions of dCTP, such as those containing a phosphorothioate (B77711) group (dNTPαS), have been shown to enhance the specificity of PCR by reducing the formation of non-specific products. trilinkbiotech.com
Next-Generation Sequencing (NGS) technologies have revolutionized genomics research, and dCTP is central to several stages of the NGS workflow. youtube.com During library preparation for many NGS platforms, dCTP is used in the amplification of fragmented DNA to generate a sufficient quantity of material for sequencing. nih.gov
The sequencing process itself, depending on the platform, directly involves the incorporation of dCTP. For instance, in Illumina sequencing, which is based on sequencing-by-synthesis, fluorescently labeled dNTPs, including dCTP, are used. As each nucleotide is added to the growing DNA strand, the corresponding fluorescent signal is detected, allowing for the determination of the DNA sequence. youtube.com In other platforms like Roche 454 pyrosequencing, the incorporation of dCTP leads to the release of pyrophosphate, which triggers a light-producing enzymatic cascade that is detected. nih.gov
Modified dCTPs also play a role in specialized NGS applications. For example, in some protocols for studying DNA methylation, dCTP analogs can be used to differentiate between methylated and unmethylated cytosines after bisulfite treatment. youtube.com The development of novel dCTP analogs continues to be an active area of research to improve sequencing accuracy and explore new applications. nih.govnih.gov
| Bisulfite Sequencing | Used in the amplification of bisulfite-treated DNA to analyze methylation patterns. youtube.com | Unbiased amplification of both methylated and unmethylated sequences is important. |
Structural Studies of dCTP Binding Proteins
Understanding the three-dimensional structure of proteins that bind to this compound (dCTP) is fundamental to elucidating their function and mechanism of action. Advanced techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the atomic details of these interactions. nih.govrsc.org These structural studies provide insights into how proteins recognize and discriminate dCTP from other nucleotides, how they catalyze reactions involving dCTP, and how their activities are regulated.
One of the well-studied families of dCTP binding proteins is dCTP deaminase , an enzyme that catalyzes the conversion of dCTP to deoxyuridine triphosphate (dUTP). nih.gov Crystal structures of dCTP deaminase from various organisms, including Escherichia coli, have been solved in complex with dCTP or its products. nih.govwikipedia.org These structures have revealed the key amino acid residues in the active site that are responsible for substrate binding and catalysis. nih.gov For instance, studies on E. coli dCTP deaminase have identified specific arginine and glutamate (B1630785) residues as being crucial for its enzymatic activity. nih.gov
Another important dCTP-binding enzyme that has been structurally characterized is CTP synthase , which can also function as a dCTP synthase. nih.gov Cryo-EM studies of Drosophila melanogaster CTP synthase have shown that it can form filamentous structures in the presence of dNTPs. nih.gov The high-resolution structures of these filaments have provided a basis for understanding how the enzyme can act as a bifunctional CTP/dCTP synthase. nih.gov
The Protein Data Bank (PDB) is a critical repository for the three-dimensional structural data of biological macromolecules, including numerous dCTP-binding proteins. rcsb.orgwwpdb.orgcncb.ac.cn This database allows researchers to access, visualize, and analyze the atomic coordinates of these protein-ligand complexes, facilitating further research and drug discovery efforts.
Table 2: Examples of Structurally Characterized dCTP Binding Proteins
| Protein | Organism | Technique | PDB ID(s) | Resolution | Key Findings |
|---|---|---|---|---|---|
| dCTP deaminase | Escherichia coli | X-ray Crystallography | 1XS1, 1XS4, 1XS6 | Up to 1.8 Å | Identified key active site residues (Arg115, Glu138) for catalysis. nih.gov |
| dCMP deaminase | Streptococcus mutans | X-ray Crystallography | 2J4H, 2J4Q | Up to 1.66 Å | Revealed a hexameric structure with dCTP binding at the interface between monomers. nih.gov |
| CTP/dCTP synthase | Drosophila melanogaster | Cryo-Electron Microscopy | Not explicitly stated | Up to 2.7 Å | Showed filamentous assembly in the presence of dNTPs, providing a basis for its dual function. nih.gov |
| dCTP deaminase | Methanocaldococcus jannaschii | X-ray Crystallography | 1PKH, 1PKJ, 1PKK | Not specified | Revealed a bifunctional enzyme with both dCTP deaminase and dUTPase activity. wikipedia.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Deoxyadenosine (B7792050) triphosphate |
| Deoxyguanosine triphosphate |
| Deoxythymidine triphosphate |
| Deoxyuridine triphosphate |
| Deoxyuridine monophosphate |
| Cytidine-5'-triphosphate |
| Adenosine monophosphate |
| Uridine triphosphate |
| Pyrophosphate |
| Magnesium |
| Arginine |
| Glutamic acid |
| Thymidine |
| Cytosine |
Perspectives and Unanswered Questions in 2 Deoxycytidine 5 Triphosphoric Acid Research
Future Directions in Understanding dCTP Regulatory Complexity
The regulation of dCTP pools is far more complex than a simple supply-and-demand system for DNA replication. Future research is poised to explore the multi-layered network of interactions that ensure dCTP homeostasis. A primary area of investigation involves understanding the full scope of enzymes that regulate dCTP levels. For instance, the enzyme dCTP pyrophosphatase 1 (DCTPP1) has been identified as a critical regulator, not just by hydrolyzing excess dCTP, but by initiating a novel pathway for the conversion of dCTP into deoxycytidine monophosphate (dCMP), which is then channeled into the synthesis of deoxythymidine triphosphate (dTTP). nih.gov This discovery challenges the linear view of pyrimidine (B1678525) metabolism and opens up questions about how this pathway is coordinated with other de novo and salvage pathways.
Key unanswered questions that will drive future research include:
How is the expression and activity of enzymes like DCTPP1 regulated at the transcriptional, translational, and post-translational levels in different cell types and tissues?
What is the dynamic interplay between dCTP pools and the pools of other deoxynucleoside triphosphates (dNTPs), and how does the cell maintain this delicate balance under various physiological and pathological conditions?
Beyond its role in DNA synthesis, what are the non-canonical functions of dCTP? Does it act as a signaling molecule or an allosteric regulator for other metabolic pathways?
How does the spatial organization of dCTP synthesis, with distinct cytoplasmic and nuclear pools, impact DNA replication fidelity, repair, and epigenetic modifications? The mechanisms that maintain these separate pools are still not fully understood. nih.gov
Addressing this "problem complexity"—the sheer number of interacting components in the regulatory network—will require the application of advanced analytical and computational methods. newyorkfed.org Systems biology approaches, integrating genomics, proteomics, and metabolomics data, will be essential to model the dCTP regulatory network comprehensively. Furthermore, advances in gene-editing technologies and high-resolution imaging will allow researchers to probe the function of specific regulatory proteins in real-time within living cells.
Potential for Targeted Interventions in dCTP-Related Cellular Disorders
The central role of dCTP in cell proliferation has made its metabolic pathway an attractive target for therapeutic intervention, particularly in oncology. nih.gov The increased demand for nucleotides in rapidly dividing cancer cells creates a metabolic vulnerability that can be exploited. nih.govyoutube.com Future work will focus on developing more selective and potent inhibitors of dCTP metabolism that offer a wider therapeutic window and overcome resistance mechanisms.
A significant area of potential is the targeting of enzymes that regulate dCTP pools. DCTPP1, for example, is emerging as a promising therapeutic target. In colorectal cancer, DCTPP1 has been identified as a novel target associated with poor survival, and inhibiting its activity has shown anti-cancer effects. nih.gov In ovarian cancer, high levels of DCTPP1 are linked to resistance to the chemotherapy drug cisplatin (B142131). nih.gov Knocking down DCTPP1 in cisplatin-resistant cells restores their sensitivity to the drug by disrupting their ability to manage oxidative stress. nih.gov This suggests that combining conventional chemotherapy with DCTPP1 inhibitors could be a powerful strategy to overcome drug resistance. nih.gov Moreover, DCTPP1 is being investigated as a target to enhance the effectiveness of other chemotherapeutic agents like decitabine. nih.gov
The table below summarizes key proteins in dCTP metabolism that represent potential targets for therapeutic intervention.
| Target Protein | Associated Disorder(s) | Therapeutic Rationale | Research Status |
| DCTPP1 | Colorectal Cancer, Ovarian Cancer | Inhibition may reduce tumor proliferation and reverse cisplatin resistance. nih.govnih.gov | Pre-clinical; Natural small-molecule inhibitors identified. nih.gov |
| Ribonucleotide Reductase (RNR) | Various Cancers | Inhibition depletes the dNTP pool, including dCTP, halting DNA synthesis. | Clinically approved inhibitors (e.g., Hydroxyurea) exist; new generations in development. |
| Deoxycytidine Kinase (dCK) | Various Cancers, Viral Infections | Acts as an activator of nucleoside analog prodrugs (e.g., Gemcitabine, Cytarabine). | Well-established; focus on overcoming resistance and improving drug delivery. |
Future therapeutic strategies may also involve modulating the metabolic reprogramming that is a hallmark of many cancers. nih.govyoutube.com Instead of targeting a single enzyme, a multi-pronged approach that simultaneously targets glucose and nucleotide metabolism could be more effective. youtube.com For viral infections, where the virus hijacks the host cell's nucleotide pools for its own replication, targeting dCTP synthesis remains a viable and important strategy for developing new direct-acting antiviral therapies. nih.gov The challenge lies in achieving specificity to minimize toxicity to healthy, non-infected cells.
Q & A
Q. How is dCTP synthesized for experimental use, and what factors influence yield and purity?
dCTP is synthesized via enzymatic or chemical methods. A widely adopted chemical approach involves a "one-pot, three-step" phosphorylation process starting with 2'-deoxycytidine-5'-monophosphate (dCMP). This method achieves yields of 65–70% and is compatible with both purine and pyrimidine deoxynucleotides . Alternative protocols, such as Ludwig’s method, use phosphorus oxychloride and tributylammonium pyrophosphate under anhydrous conditions, followed by purification via ion-exchange chromatography . Key factors affecting yield include reaction temperature, reagent stoichiometry, and phosphatase contamination. For enzymatic synthesis, kinases like nucleoside diphosphate kinase are employed to phosphorylate dCDP to dCTP, requiring ATP as a cofactor .
Q. What is the mechanistic role of dCTP in DNA replication, and how is its incorporation fidelity ensured?
dCTP serves as a substrate for DNA polymerases, which incorporate it opposite guanine residues in the template strand during replication. The process relies on Watson-Crick base pairing and polymerase proofreading activity to minimize mismatches. Structural studies show that the triphosphate moiety interacts with Mg²⁺ ions in the polymerase active site, facilitating phosphodiester bond formation . Fidelity is further maintained by the enzyme’s conformational selection mechanism, which discriminates against non-canonical base pairs .
Q. Which experimental techniques validate dCTP integrity and concentration in vitro?
- HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm) quantifies dCTP and detects impurities like hydrolyzed products (dCDP or dCMP) .
- Enzymatic assays : Coupled reactions with DNA polymerase and primer-template systems confirm bioactivity. For example, dCTP incorporation into a growing DNA strand can be monitored via fluorescence-based primer extension assays .
- Mass spectrometry : Electrospray ionization (ESI-MS) verifies molecular weight and identifies modifications .
Advanced Research Questions
Q. How can modified dCTP analogs (e.g., 5-formyl-dCTP, N4-acyl-dCTP) be designed for site-specific DNA labeling or structural studies?
Modified dCTP analogs are synthesized by introducing functional groups (e.g., fluorophores, biotin, or alkyl chains) at specific positions on the nucleobase or sugar moiety. For example:
- N4-acyl-dCTP : Acylation at the N4 position enhances stability against deamination and enables covalent crosslinking for protein-DNA interaction studies .
- 5-Formyl-dCTP : The formyl group facilitates click chemistry conjugation, useful in single-molecule tracking or sequencing applications . Critical considerations include polymerase compatibility (e.g., Taq polymerase vs. Klenow fragment) and steric hindrance from bulky modifications, which may require engineered polymerases .
Q. How do researchers resolve contradictions in polymerase incorporation efficiency of modified dCTP analogs?
Discrepancies arise due to polymerase-specific steric constraints or altered kinetics. For example:
- Vent DNA polymerase exhibits higher tolerance for N4-modified dCTP than Taq polymerase, attributed to its larger active site .
- Kinetic studies : Measure and to compare incorporation rates. Lower for modified dCTP may necessitate longer extension times in PCR . Solutions include screening multiple polymerases (e.g., Thermococcus kodakarensis Kod polymerase) or using engineered variants with expanded substrate specificity .
Q. What strategies track dCTP metabolism in live cells, and how are isotopic labeling techniques optimized?
- Stable isotope labeling : - or -labeled dCTP is introduced via nucleoside transporters, and its incorporation into DNA is quantified using LC-MS .
- Fluorescent probes : Azide-tagged dCTP analogs enable click chemistry-based detection in fixed cells . Challenges include cellular phosphatase activity degrading dCTP, which is mitigated by using phosphatase inhibitors (e.g., sodium orthovanadate) .
Q. How is dCTP utilized in structural biology to elucidate DNA-protein interactions?
dCTP is incorporated into DNA substrates for co-crystallization with proteins like DNA polymerases or repair enzymes. For example:
- X-ray crystallography : Soaking dCTP into pre-formed polymerase crystals reveals binding site geometry and catalytic metal ion coordination .
- Cryo-EM : dCTP-containing DNA complexes are stabilized in solution for high-resolution imaging of transient intermediates . Hydrolysis during crystallization is minimized by using non-hydrolysable analogs (e.g., dCMPNPP) or low-temperature conditions .
Data Contradiction Analysis
Example Contradiction : Variability in reported enzymatic incorporation rates of modified dCTP.
- Root Cause : Differences in polymerase fidelity, buffer conditions (e.g., Mg²⁺ concentration), or modification position.
- Resolution : Standardize reaction conditions (pH, temperature) and validate results across multiple polymerases. For instance, Kuwahara et al. (2006) demonstrated that 5-iodo-dCTP is efficiently incorporated by Klenow fragment but not Taq polymerase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
